molecular formula C8H6F2N2 B3391503 6-(Difluoromethyl)-5-methylnicotinonitrile CAS No. 1805305-30-9

6-(Difluoromethyl)-5-methylnicotinonitrile

Cat. No.: B3391503
CAS No.: 1805305-30-9
M. Wt: 168.14 g/mol
InChI Key: QMOPCPTXSXSLHG-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-5-methylnicotinonitrile (CAS: 1805305-30-9) is a fluorinated pyridine derivative with a nitrile group at position 3, a methyl group at position 5, and a difluoromethyl group at position 6 (Figure 1). Its molecular formula is inferred as C₈H₅F₂N₃, with a molecular weight of 181.14 g/mol. The compound is structurally related to nicotinonitrile (3-cyanopyridine) but modified with fluorine and methyl substituents, which are known to enhance pharmacological properties such as metabolic stability, lipophilicity, and bioavailability .

Properties

IUPAC Name

6-(difluoromethyl)-5-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c1-5-2-6(3-11)4-12-7(5)8(9)10/h2,4,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOPCPTXSXSLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805305-30-9
Record name 6-(difluoromethyl)-5-methylpyridine-3-carbonitrile
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Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-5-methylnicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-5-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-(Difluoromethyl)-5-methylnicotinonitrile with five structurally related pyridine-based nitriles, highlighting key differences in substituents, molecular properties, and applications.

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-(Difluoromethyl)-5-methylnicotinonitrile 1805305-30-9 Difluoromethyl (6), Methyl (5), Nitrile (3) C₈H₅F₂N₃ 181.14 Potential pharmaceutical intermediate; balanced EWG and lipophilicity
6-Amino-5-fluoronicotinonitrile 1361058-62-9 Amino (6), Fluoro (5), Nitrile (3) C₆H₄FN₃ 153.11 95% purity; amino group may enhance solubility or binding interactions
5-(Difluoromethyl)-6-fluoronicotinonitrile 1806029-20-8 Difluoromethyl (5), Fluoro (6), Nitrile (3) C₇H₃F₃N₂ 184.11 Structural isomer; stronger electron-withdrawing effects due to dual fluorine groups
6-(Trifluoromethyl)nicotinonitrile N/A Trifluoromethyl (6), Nitrile (3) C₇H₃F₃N₂ 188.11 Enhanced metabolic stability; used in agrochemical and pharmaceutical research
2-Amino-6-methylnicotinonitrile 84647-20-1 Amino (2), Methyl (6), Nitrile (3) C₇H₇N₃ 133.15 Distinct substitution pattern; potential for divergent reactivity

Abbreviations : EWG = Electron-Withdrawing Group.

Key Differences and Implications

Electronic Effects
  • Fluorine Substituents: The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in 6-(Trifluoromethyl)nicotinonitrile. This balance may optimize interactions with biological targets while avoiding excessive polarity .
Steric and Solubility Considerations
  • The methyl group at position 5 in the target compound introduces steric bulk, which may hinder interactions with narrow enzyme pockets compared to smaller substituents like -F or -NH₂ in analogs .
  • Amino groups (e.g., in 6-Amino-5-fluoronicotinonitrile) enhance solubility via hydrogen bonding but may reduce metabolic stability due to susceptibility to oxidation .
Pharmacological Potential
  • Fluorinated pyridines are prominent in drug discovery, with fluorine improving bioavailability and membrane permeability . The target compound’s combination of -CF₂H and -CH₃ positions it as a candidate for optimizing pharmacokinetic profiles in lead optimization .
  • 6-(Trifluoromethyl)nicotinonitrile is more lipophilic, favoring blood-brain barrier penetration, whereas the target compound’s -CH₃ group may limit this property .

Biological Activity

Overview

6-(Difluoromethyl)-5-methylnicotinonitrile (CAS No. 1805305-30-9) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the difluoromethyl group, which can significantly influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound consists of a methylnicotinonitrile moiety with a difluoromethyl substituent. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

PropertyValue
Molecular FormulaC₉H₈F₂N₂
Molecular Weight182.17 g/mol
CAS Number1805305-30-9

The biological activity of 6-(Difluoromethyl)-5-methylnicotinonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity through hydrogen bonding and hydrophobic interactions, which can modulate various biological pathways.

Key Mechanisms:

  • Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It may bind to receptors, influencing signal transduction processes critical for cellular responses.

Medicinal Chemistry Applications

Research has demonstrated that 6-(Difluoromethyl)-5-methylnicotinonitrile shows promise in several therapeutic areas:

  • Cancer Treatment : The compound has been evaluated for its potential as an inhibitor of the PI3K/mTOR pathway, which is frequently overactivated in cancer cells. In vitro studies indicated that it effectively prevented cell growth in various cancer cell lines .
  • Neuropharmacology : Its ability to penetrate the blood-brain barrier suggests potential applications in treating neurological disorders .
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties, making it a candidate for further exploration in antibiotic development .

Case Study 1: Cancer Cell Line Evaluation

In a study assessing the efficacy of 6-(Difluoromethyl)-5-methylnicotinonitrile against cancer cell lines, it was found to significantly reduce cell viability in OVCAR-3 xenograft models. The compound demonstrated good oral bioavailability and brain penetration, qualifying it for further clinical development .

Case Study 2: Enzyme Interaction Analysis

A litmus test for aldehyde oxidase metabolism revealed that compounds modified with difluoromethyl groups, including 6-(Difluoromethyl)-5-methylnicotinonitrile, showed enhanced resistance to metabolic degradation compared to their non-modified counterparts . This characteristic is crucial for developing stable drug candidates.

Comparison with Related Compounds

Comparative studies with similar compounds reveal that the difluoromethyl group imparts unique properties that enhance metabolic stability and lipophilicity:

Compound NameStructural FeatureBiological Activity
6-(Trifluoromethyl)-5-methylnicotinonitrileTrifluoromethyl groupModerate enzyme inhibition
6-(Chloromethyl)-5-methylnicotinonitrileChloromethyl groupLower metabolic stability
6-(Bromomethyl)-5-methylnicotinonitrileBromomethyl groupSimilar activity but less selective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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